(2E)-N-phenyl-2-(4-phenylbutan-2-ylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-2-butanone N-phenylsemicarbazone is a chemical compound with the molecular formula C17H19N3O. It is a derivative of 4-phenyl-2-butanone, also known as benzylacetone, which is a ketone with a sweet, flowery smell. The N-phenylsemicarbazone derivative is formed by the reaction of 4-phenyl-2-butanone with N-phenylsemicarbazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-butanone N-phenylsemicarbazone typically involves the reaction of 4-phenyl-2-butanone with N-phenylsemicarbazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-butanone N-phenylsemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of 4-phenyl-2-butanone N-phenylsemicarbazone can yield corresponding ketones or carboxylic acids.
Reduction: Reduction can produce alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-phenyl-2-butanone N-phenylsemicarbazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-phenyl-2-butanone N-phenylsemicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-phenyl-2-butanone N-phenylsemicarbazone can be compared with other similar compounds, such as:
4-phenyl-2-butanone:
N-phenylsemicarbazide: This compound is a precursor in the synthesis of 4-phenyl-2-butanone N-phenylsemicarbazone and has different chemical properties and applications.
Other semicarbazones: Compounds like acetone semicarbazone and benzaldehyde semicarbazone have similar structures but different chemical and physical properties.
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-4-phenylbutan-2-ylideneamino]urea |
InChI |
InChI=1S/C17H19N3O/c1-14(12-13-15-8-4-2-5-9-15)19-20-17(21)18-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,18,20,21)/b19-14+ |
InChI Key |
QKLDIBOZNGUGHL-XMHGGMMESA-N |
Isomeric SMILES |
C/C(=N\NC(=O)NC1=CC=CC=C1)/CCC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)NC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.